Azelnidipine D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Azelnidipine D7 is deuterium labeled Azelnidipine, which is a L-type calcium channel blocker.
Scientific Research Applications
Calcium Channel Blocker Mechanism
Azelnidipine is a calcium channel blocker with particular effects on voltage-dependent L-type Ca²⁺ channels in smooth muscle. Its role in the modulation of spontaneous contractions in vascular smooth muscle was explored in guinea-pig portal vein studies, suggesting its potential in understanding the cellular mechanisms of hypertension treatments (Zhu et al., 2006).
Antioxidant Activity
This drug demonstrates notable antioxidant activity, as seen in cultured human arterial endothelial cells. This activity is significant in understanding the broader implications of azelnidipine beyond its primary role as an antihypertensive agent (Shinomiya et al., 2004).
Spectrophotometric Analysis
Innovative methods for the spectrophotometric analysis of azelnidipine have been developed, enhancing the accuracy and sensitivity of its detection and measurement. This contributes to a more nuanced understanding of its pharmacokinetics (Richards et al., 2022).
Impact on Glucose Tolerance and Metabolic Disorders
Azelnidipine shows potential in improving insulin resistance and glucose tolerance, which is crucial for hypertensive patients with metabolic disorders. This expands the scope of its use beyond blood pressure regulation (Shimada et al., 2015).
Cardiovascular Protection
Research indicates that azelnidipine protects the myocardium in hyperglycemia-induced cardiac damage, suggesting its utility in diabetic patients with cardiac complications (Kain et al., 2010).
Enhancement of Vascular Protective Effects
Azelnidipine enhances the vascular protective effects when combined with other medications like AT1 receptor blockers, offering possibilities for more effective treatment strategies in vascular diseases (Jinno et al., 2004).
Modulation of Cav1.2 Protein Expression
Azelnidipine has been shown to reduce the expression of Cav1.2 protein, which might partly explain its long-lasting hypotensive effect, highlighting its unique impact on blood pressure regulation (Nasu et al., 2021).
Properties
Molecular Formula |
C33H27D7N4O6 |
---|---|
Molecular Weight |
589.69 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.